374796-72-2
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Overview
Description
The compound with the Chemical Abstracts Service (CAS) number 374796-72-2 is known as [Asn23] β-Amyloid (1-40), Iowa mutation. This compound is a peptide that is a variant of the β-amyloid protein, which is associated with Alzheimer’s disease. The Iowa mutation involves the substitution of asparagine for aspartic acid at position 23, leading to a more rapid aggregation of the peptide into toxic fibrils .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Asn23] β-Amyloid (1-40) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput peptide synthesizers .
Chemical Reactions Analysis
Types of Reactions
[Asn23] β-Amyloid (1-40) primarily undergoes aggregation reactions, where the peptide molecules self-assemble into fibrils. This process is influenced by factors such as pH, temperature, and the presence of metal ions .
Common Reagents and Conditions
pH: The aggregation is typically studied at physiological pH (around 7.4).
Temperature: Elevated temperatures can accelerate the aggregation process.
Metal Ions: Ions such as zinc and copper can promote aggregation
Major Products
The major product of these reactions is the formation of amyloid fibrils, which are insoluble and associated with neurotoxicity in Alzheimer’s disease .
Scientific Research Applications
[Asn23] β-Amyloid (1-40) is extensively used in scientific research to study the mechanisms of amyloid aggregation and its role in Alzheimer’s disease. Key applications include:
Neuroscience: Investigating the neurotoxic effects of amyloid fibrils on neuronal cells.
Drug Development: Screening potential therapeutic agents that can inhibit or reverse amyloid aggregation.
Biomarker Research: Developing diagnostic tools for early detection of Alzheimer’s disease
Mechanism of Action
The toxic effects of [Asn23] β-Amyloid (1-40) are primarily due to its ability to aggregate into fibrils that disrupt cellular function. The peptide interacts with neuronal cell membranes, leading to oxidative stress, mitochondrial dysfunction, and ultimately cell death. The aggregation process involves the formation of β-sheet structures that are characteristic of amyloid fibrils .
Comparison with Similar Compounds
Similar Compounds
Wild-type β-Amyloid (1-40): The non-mutated form of the peptide, which aggregates more slowly than the Iowa mutation.
[Glu22] β-Amyloid (1-40), Arctic mutation: Another variant associated with familial Alzheimer’s disease, characterized by a substitution of glutamic acid for glycine at position 22
Uniqueness
The Iowa mutation ([Asn23] β-Amyloid (1-40)) is unique in its rapid aggregation and increased toxicity compared to other β-amyloid variants. This makes it a valuable model for studying the aggressive forms of Alzheimer’s disease and testing potential therapeutic interventions .
Properties
CAS No. |
374796-72-2 |
---|---|
Molecular Weight |
4328.88 |
Origin of Product |
United States |
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